molecular formula C17H19ClN2O4S B4217762 N-[(4-chlorophenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]propanamide

N-[(4-chlorophenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]propanamide

Cat. No.: B4217762
M. Wt: 382.9 g/mol
InChI Key: FARIKVNXTCVKCG-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]propanamide is a synthetic organic compound characterized by the presence of a chlorobenzyl group, a methoxyphenylsulfonyl group, and an alaninamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-chlorobenzylamine and 4-methoxyphenylsulfonyl chloride. These intermediates are then coupled with alaninamide under appropriate reaction conditions to form the final product.

  • Preparation of 4-chlorobenzylamine

      Starting Material: 4-chlorobenzyl chloride

      Reaction: Nucleophilic substitution with ammonia

      Conditions: Solvent (e.g., ethanol), reflux

  • Preparation of 4-methoxyphenylsulfonyl chloride

      Starting Material: 4-methoxyphenol

      Reaction: Chlorosulfonation

      Conditions: Chlorosulfonic acid, low temperature

  • Coupling Reaction

      Starting Materials: 4-chlorobenzylamine, 4-methoxyphenylsulfonyl chloride, alaninamide

      Reaction: Amide bond formation

      Conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions

    Reduction: Hydrogen gas, palladium catalyst, room temperature

    Substitution: Nucleophiles (e.g., amines, thiols), solvent (e.g., ethanol), reflux

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted benzyl derivatives

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(4-chlorobenzyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
  • N~1~-(4-chlorobenzyl)-N~2~-[(4-methoxyphenyl)sulfonyl]valinamide

Uniqueness

N-[(4-chlorophenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl and methoxyphenylsulfonyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-12(17(21)19-11-13-3-5-14(18)6-4-13)20-25(22,23)16-9-7-15(24-2)8-10-16/h3-10,12,20H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARIKVNXTCVKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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